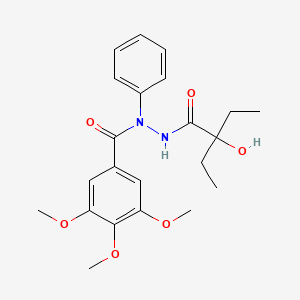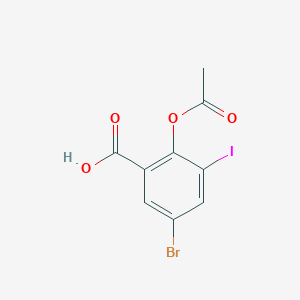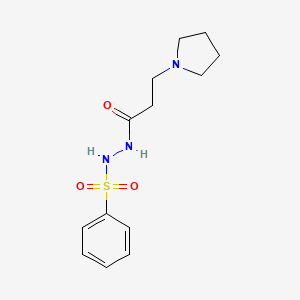
1-(5-Nitroisoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitroisoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 1-(5-Nitroisoxazol-3-yl)ethanone typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient. Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
1-(5-Nitroisoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(5-Nitroisoxazol-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-Nitroisoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth, the induction of apoptosis in cancer cells, and the modulation of immune responses .
Comparison with Similar Compounds
1-(5-Nitroisoxazol-3-yl)ethanone can be compared with other similar compounds, such as:
Isoxazole: The parent compound with a similar structure but without the nitro group.
5-Nitroisoxazole: A closely related compound with a nitro group at the 5-position.
3,5-Dimethylisoxazole: A derivative with methyl groups at the 3- and 5-positions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
1-(5-nitro-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C5H4N2O4/c1-3(8)4-2-5(7(9)10)11-6-4/h2H,1H3 |
InChI Key |
AUAKIVSEIKDQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NOC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477575.png)

![N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide](/img/structure/B12477583.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12477589.png)

![2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B12477594.png)


![1-[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B12477619.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-iodobenzamide](/img/structure/B12477647.png)
![2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12477664.png)
![4-(biphenyl-4-yl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12477669.png)
![ethyl 4-{N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B12477671.png)
